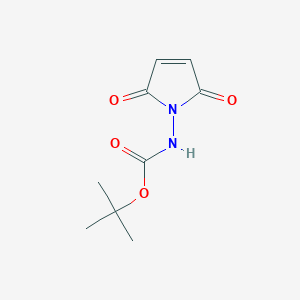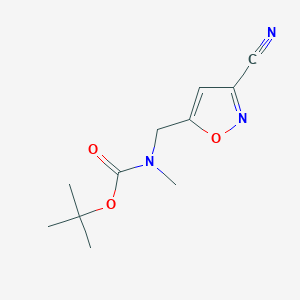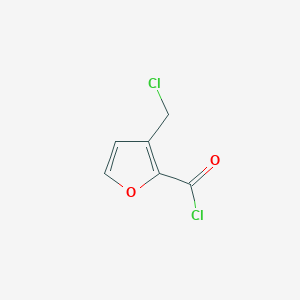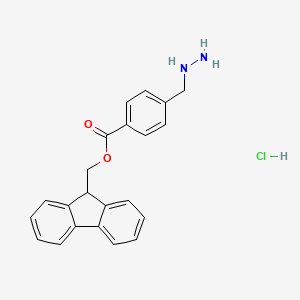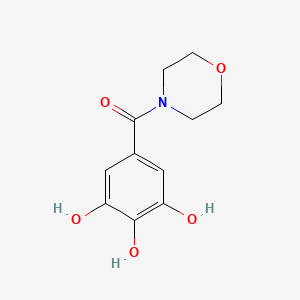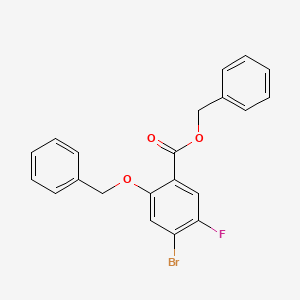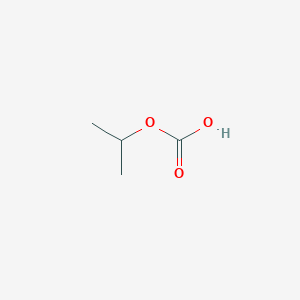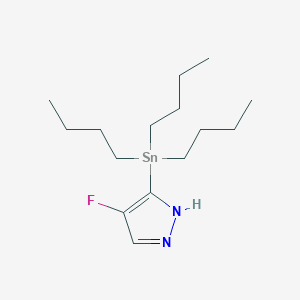
4-fluoro-5-tributylstannanyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(tributylstannyl)-1h-pyrazole: is a chemical compound that features a pyrazole ring substituted with a fluorine atom and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(tributylstannyl)-1h-pyrazole typically involves the stannylation of a fluorinated pyrazole precursor. One common method is the reaction of 4-fluoro-3-iodopyrazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at elevated temperatures to facilitate the stannylation process.
Industrial Production Methods: While specific industrial production methods for 4-Fluoro-3-(tributylstannyl)-1h-pyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(tributylstannyl)-1h-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The stannyl group can be oxidized to form the corresponding stannic acid derivative.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form a hydrogen-substituted pyrazole.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are commonly used. The reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Various substituted pyrazoles depending on the nature of the substituent introduced.
Oxidation Reactions: Stannic acid derivatives.
Reduction Reactions: Hydrogen-substituted pyrazoles.
Scientific Research Applications
4-Fluoro-3-(tributylstannyl)-1h-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(tributylstannyl)-1h-pyrazole largely depends on its application In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity
Comparison with Similar Compounds
4-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
4-Fluoro-3,5-bis(tributylstannyl)pyridine: Contains two stannyl groups and a pyridine ring.
4-Fluoro-3-(trimethylstannyl)-1h-pyrazole: Similar but with a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness: 4-Fluoro-3-(tributylstannyl)-1h-pyrazole is unique due to the combination of the fluorine atom and the tributylstannyl group on the pyrazole ring. This combination imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C15H29FN2Sn |
|---|---|
Molecular Weight |
375.11 g/mol |
IUPAC Name |
tributyl-(4-fluoro-1H-pyrazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2FN2.Sn/c3*1-3-4-2;4-3-1-5-6-2-3;/h3*1,3-4H2,2H3;1H,(H,5,6); |
InChI Key |
NYIURNDNQVVBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



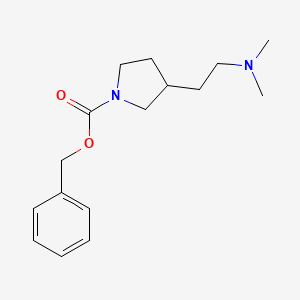
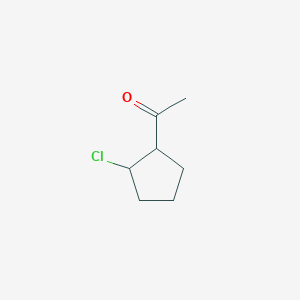
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
